molecular formula C22H23N5O4 B2838317 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-18-8

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2838317
CAS No.: 946361-18-8
M. Wt: 421.457
InChI Key: BTQKVAGNUGHKQX-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxyphenyl and imidazo[2,1-c][1,2,4]triazine moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps, typically starting with the preparation of the imidazo[2,1-c][1,2,4]triazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the imidazo[2,1-c][1,2,4]triazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to these targets, while the imidazo[2,1-c][1,2,4]triazine core could modulate their activity. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its combination of methoxyphenyl and imidazo[2,1-c][1,2,4]triazine moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-7-16(8-10-17)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-15-5-3-4-6-18(15)31-2/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQKVAGNUGHKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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